molecular formula C15H9Cl2N5O2S B11995759 5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11995759
M. Wt: 394.2 g/mol
InChI Key: STKUHIROZSRSSF-QGMBQPNBSA-N
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Description

5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Nitrobenzylidene Group: This step involves the condensation of the triazole intermediate with 2-nitrobenzaldehyde under acidic or basic conditions.

    Addition of the 2,4-Dichlorophenyl Group: This can be done through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the nitrobenzylidene and dichlorophenyl groups may enhance the biological activity of this compound.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group may act as an electron-withdrawing group, enhancing the compound’s ability to bind to its target. The triazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with various biological activities.

    2,4-Dichlorophenylhydrazine: A compound with similar structural features, used in the synthesis of various pharmaceuticals.

    Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene group, known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its combination of structural features, which may confer enhanced biological activity and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C15H9Cl2N5O2S

Molecular Weight

394.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl2N5O2S/c16-10-5-6-11(12(17)7-10)14-19-20-15(25)21(14)18-8-9-3-1-2-4-13(9)22(23)24/h1-8H,(H,20,25)/b18-8+

InChI Key

STKUHIROZSRSSF-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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